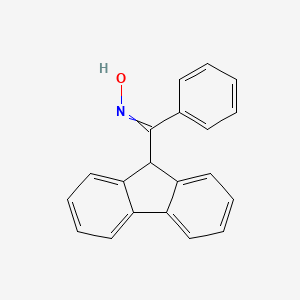

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine

Description

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine is a hydroxylamine derivative featuring a fluorene backbone fused with a phenylmethylidene group. Fluorene-based compounds are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals due to their rigid aromatic structure and tunable electronic properties .

Properties

CAS No. |

3299-92-1 |

|---|---|

Molecular Formula |

C20H15NO |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

N-[9H-fluoren-9-yl(phenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C20H15NO/c22-21-20(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19,22H |

InChI Key |

HHOURJFXDJHIPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine typically involves the reaction of fluorenone with phenylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

N-(9H-Fluoren-9-ylmethylidene)hydroxylamine, also known as 9H-fluorenone oxime, is a fluorene derivative with various applications, particularly in the pharmaceutical and chemical fields .

Scientific Research Applications

- Antimicrobial Applications: Derivatives of fluorene, including N-(9H-Fluoren-9-ylmethylidene)hydroxylamine, exhibit antimicrobial activity . Modifications to the fluorene structure can enhance its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial drugs . For instance, O-aryl-carbamoyl-oxymino-fluorene derivatives have shown promising potential for novel antimicrobial strategies .

- Antitumor Activity: Schiff bases derived from 9-fluorenone have been reported to possess antitumor activity . Metal complexes of fluorenone thiosemicarbazone Schiff bases also demonstrate antifungal and antitumor activity .

- Material Science: Fluorene derivatives are used to create materials with specific properties, such as surface-active agents . These compounds can act as wetting agents, emulsifiers, and detergents in household, cosmetic, and textile industries .

- Cosmetics: Derivatives of fluorene are used in cosmetics. They have antiseptic, skin-soothing, and anti-inflammatory properties .

Case Studies and Research Findings

- Synthesis and Characterization of Derivatives: Research has focused on synthesizing various Schiff base compounds using 9-fluorenone and characterizing them using NMR . These compounds are then investigated for biological activity and docking studies .

- Antimicrobial Evaluation of Fluorenyl-hydrazinthiazoles: Several new fluorenyl-hydrazinthiazoles derivatives were synthesized and evaluated for their antimicrobial activity .

- O-Aryl-Carbamoyl-Oximino-Fluorene Derivatives: New O-aryl-carbamoyl-oxymino-fluorene derivatives were synthesized and tested for antimicrobial and antibiofilm activity, with results showing enhanced activity when combined with iron oxide nanoparticles .

- In Vivo Spns2 Inhibitors: Structure-activity relationship studies have identified Spns2 inhibitors based on fluorene derivatives, showing in vivo activity .

Data Tables

Synthesis Information

The synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives involves:

Mechanism of Action

The mechanism of action of N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine involves its interaction with molecular targets and pathways within biological systems The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Functional Group Variations

a) N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine

- Structure : Contains a trimethylsilyl amine (-N(SiMe₃)) group instead of hydroxylamine. The phenyl ring has a methoxy (-OCH₃) substituent.

- Synthesis : Prepared via reaction of 9-trimethylsilyl-fluorenyllithium with (o-MeO)PhCN, yielding a crystalline product with a planar fluorenylidene core .

- Key Data: Molecular Weight: 371.55 g/mol Crystallographic Parameters: Monoclinic system, R factor = 0.075 .

b) N-(2-Methoxyphenyl)hydroxylamine

- Structure : A simpler hydroxylamine derivative with a methoxyphenyl group.

- Metabolism: Metabolized by CYP1A and CYP2E1 enzymes to o-aminophenol (oxidation) and o-anisidine (reduction) .

- Toxicity: Classified as a Group 2B carcinogen metabolite due to its role in bladder carcinogenesis .

c) (9H-Fluoren-9-yl)methyl carbamate derivatives

Substituent Effects on Reactivity

- Electron-Withdrawing Groups: Compounds like 9-(4-nitrobenzylidene)fluorene (nitro group) exhibit reduced electron density, enhancing electrophilic reactivity in organometallic applications .

- Electron-Donating Groups : Methoxy substituents (e.g., in N-(2-methoxyphenyl)hydroxylamine) increase metabolic stability but enhance CYP-mediated oxidation .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Functional Group | Key Substituents | Solubility (ESOL) | Bioavailability (GI Absorption) |

|---|---|---|---|---|---|

| N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine* | ~300 (estimated) | Hydroxylamine (-NHOH) | Phenyl-methylidene | N/A | N/A |

| N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine | 371.55 | Trimethylsilyl amine | Methoxyphenyl | Low (hydrophobic) | Not reported |

| N-(2-Methoxyphenyl)hydroxylamine | 139.15 | Hydroxylamine | Methoxyphenyl | Moderate | High (CYP-dependent) |

| (9H-Fluoren-9-yl)methyl carbamate | 332.82 | Carbamate | Aminopropyl | -3.46 (logS) | 76% |

*Estimated based on structural analogs.

Table 2: Metabolic and Toxicological Profiles

Biological Activity

N-(9H-Fluoren-9-YL-phenyl-methylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 9H-fluorene derivatives and hydroxylamine. This process can be optimized using various solvents and catalysts to enhance yield and purity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. The compound exhibits significant activity against various strains of bacteria and fungi.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The MIC values for some derivatives were reported to be higher than 256 μg/mL against Gram-positive bacteria, indicating moderate effectiveness .

- Zone of Inhibition: Compounds derived from fluorene structures demonstrated zones of inhibition comparable to standard antibiotics like vancomycin and gentamicin against multidrug-resistant strains .

| Compound | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| 5g | 10 | Staphylococcus aureus |

| 5h | 11 | Staphylococcus aureus |

| 5j | 10 | Escherichia coli |

| 5j | 8 | Pseudomonas aeruginosa |

Anticancer Activity

Research has also explored the anticancer potential of this compound derivatives. Notably, these compounds have shown cytotoxic effects on various cancer cell lines.

Case Studies:

- Cytotoxicity Assays: Compounds were tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, with some derivatives exhibiting higher efficacy than Taxol, a standard chemotherapy drug .

- Mechanism of Action: The inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, was identified as a key mechanism through which these compounds exert their anticancer effects. This inhibition leads to disrupted DNA synthesis in proliferating cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups has been shown to enhance both antimicrobial and anticancer activities.

Research Insights:

- Fluorine Substituents: The introduction of fluorine atoms on the aryl moiety significantly improved the inhibitory effect against both bacterial and cancer cell lines .

- Hydroxylamine Functionality: The hydroxylamine group is crucial for biological activity, as it can participate in various biochemical interactions within microbial and cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.